molecular formula C13H16BrNO3 B3293237 tert-Butyl (4-acetyl-2-bromophenyl)carbamate CAS No. 885269-93-2

tert-Butyl (4-acetyl-2-bromophenyl)carbamate

Cat. No.: B3293237
CAS No.: 885269-93-2
M. Wt: 314.17 g/mol
InChI Key: OGRMZMLEIGRKOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl (4-acetyl-2-bromophenyl)carbamate” is a chemical compound . It is a derivative of N-Boc piperazine, an ester derivative . The compound serves as a useful building block/intermediate in the synthesis of several novel organic compounds .

Scientific Research Applications

Novel Synthetic Methodologies and Intermediates

Research has identified tert-butyl (4-acetyl-2-bromophenyl)carbamate as an intermediate or reagent in novel synthetic methodologies. For example, it was involved in the unexpected reduction of perfluoroalkyl ketones, where it did not yield the anticipated carbamate but instead resulted in the formation of a hydroxyl compound due to an abnormal reduction process. This highlights its potential role in the synthesis of complex fluorinated compounds, which are of significant interest in the development of pharmaceuticals and agrochemicals (Sokeirik et al., 2006).

Protective Groups in Organic Synthesis

The compound has also been explored as a protective group or a component of such groups in the synthesis of various organic molecules. For instance, the development of novel safety-catch amine protection strategies using related structures demonstrates the versatility and utility of tert-butyl carbamates in facilitating complex synthetic routes while ensuring the selective removal of protective groups under mild conditions (Surprenant & Lubell, 2006).

Deprotection Strategies

A study has shown the efficacy of aqueous phosphoric acid as a mild and environmentally benign reagent for the deprotection of tert-butyl carbamates among other tert-butyl-protected groups. This method provides good selectivity and high yields while preserving the stereochemical integrity of sensitive substrates, proving essential for the synthesis of complex molecules such as clarithromycin derivatives (Li et al., 2006).

Antimicrobial Compound Synthesis

Another research avenue has involved the synthesis of tert-butyl carbazate derivatives leading to antimicrobial compounds. The study underscores the chemical versatility and potential biological applications of tert-butyl carbamate derivatives in generating novel antimicrobial agents, thus contributing to the field of medicinal chemistry (Ghoneim & Mohamed, 2013).

Synthesis of Biologically Active Intermediates

Furthermore, tert-butyl carbamates serve as key intermediates in the synthesis of biologically active compounds. For instance, a rapid synthetic method was established for a tert-butyl carbamate derivative, which is an important intermediate in synthesizing omisertinib (AZD9291), showcasing its significance in pharmaceutical synthesis (Zhao et al., 2017).

Properties

IUPAC Name

tert-butyl N-(4-acetyl-2-bromophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c1-8(16)9-5-6-11(10(14)7-9)15-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRMZMLEIGRKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693039
Record name tert-Butyl (4-acetyl-2-bromophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885269-93-2
Record name tert-Butyl (4-acetyl-2-bromophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (4-acetyl-2-bromophenyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (4-acetyl-2-bromophenyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (4-acetyl-2-bromophenyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl (4-acetyl-2-bromophenyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (4-acetyl-2-bromophenyl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl (4-acetyl-2-bromophenyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.